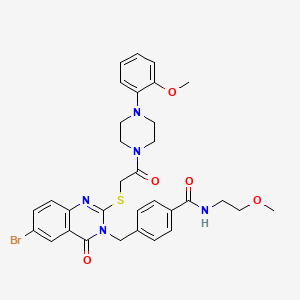

![molecular formula C14H12ClNO4 B2558513 6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid CAS No. 2060052-79-9](/img/structure/B2558513.png)

6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid is a derivative of pyridine carboxylic acid, which is a class of compounds that have been extensively studied due to their various applications in chemistry and environmental science. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their behaviors.

Synthesis Analysis

The synthesis of related pyridine carboxylates often involves the formation of ester or amide derivatives, as seen in the reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with O-nucleophiles and N-nucleophiles . The synthesis of 6-(hydroxymethyl)pyridine-2-carboxylates and its derivatives also demonstrates the complexity of reactions involving pyridine carboxylates, where side reactions such as hydrogenolysis can occur . These studies suggest that the synthesis of 6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid would require careful consideration of reaction conditions to avoid unwanted side reactions.

Molecular Structure Analysis

The molecular structure of pyridine carboxylates can be complex, as evidenced by the single crystal X-ray structure analysis of related compounds . The presence of substituents on the pyridine ring, such as chlorophenyl groups, can influence the overall geometry and the formation of hydrogen bonds, which are crucial for the stability of the molecule in its crystalline form. The analysis of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate polymorphs reveals the importance of such interactions .

Chemical Reactions Analysis

The reactivity of pyridine carboxylates with various nucleophiles indicates a potential for diverse chemical transformations . The presence of a chlorophenoxy substituent in the compound of interest suggests that it may undergo similar reactions, potentially leading to the formation of phenoxymethyl or methoxymethyl derivatives. Additionally, the carboxylic acid group itself is a reactive site that can participate in the formation of esters, amides, or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxylates can be influenced by their functional groups and molecular structure. For instance, the use of 2,6-pyridinedicarboxylic acid as an eluent in ion-exclusion chromatography demonstrates the compound's solubility and its interaction with carboxylic acids . The detection limits and sensitivity of such compounds in environmental samples highlight their potential utility in analytical chemistry . The thermal, X-ray, and DFT analyses of related compounds provide further insights into the stability and electronic properties of pyridine carboxylates .

Applications De Recherche Scientifique

Antibacterial Agents

Research on pyridonecarboxylic acids has shown their potential as antibacterial agents. One study synthesized a series of compounds and found that certain analogues displayed significant antibacterial activity, potentially offering a basis for developing new antibacterial drugs (Egawa et al., 1984).

Hydrogen Bonding in Pyridine Derivatives

A study on tetrel, chalcogen, and charge-assisted hydrogen bonds in pyridin-1-ium chlorides highlighted the importance of noncovalent interactions in the structure and stability of these compounds. Such insights are crucial for the design of new materials and understanding the behavior of pyridine derivatives in various environments (Guseinov et al., 2017).

Metal-Organic Hybrids

The influence of noncovalent interactions on metal-organic hybrids based on vanadate compounds with pyridine derivatives has been explored. These studies provide foundational knowledge for the development of new materials with potential applications in catalysis, separation, and storage technologies (Koleša-Dobravc et al., 2015).

Synthesis of N-Fused Heterocycles

Efficient synthetic routes to novel pyrazolo[3,4-b]pyridine products have been developed, demonstrating the versatility of pyridine derivatives in the synthesis of complex heterocyclic structures, which are of interest for pharmaceutical development and materials science (Ghaedi et al., 2015).

Antimicrobial Activity of Pyridine Derivatives

Another study synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, providing insights into the design of new antimicrobial agents based on the structural modification of pyridine cores (Patel et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

6-[2-(2-chlorophenoxy)ethoxy]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4/c15-10-4-1-2-6-12(10)19-8-9-20-13-7-3-5-11(16-13)14(17)18/h1-7H,8-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNQFEZYCKQHQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCOC2=CC=CC(=N2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid | |

CAS RN |

2060052-79-9 |

Source

|

| Record name | 6-[2-(2-chlorophenoxy)ethoxy]pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2558436.png)

![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2558442.png)

![N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2558444.png)

![N-[2-[2-(Difluoromethyl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2558452.png)

![[(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea](/img/structure/B2558453.png)